Product packaging for ABT-072 potassium trihydrate(Cat. No.:)

ABT-072 potassium trihydrate

Cat. No.: B8210107
M. Wt: 561.7 g/mol
InChI Key: YOVHIDHQVIZCEH-MPMAQEBPSA-N
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Description

Contextualization within Hepatitis C Virus (HCV) Drug Discovery

The treatment of chronic Hepatitis C underwent a paradigm shift with the advent of direct-acting antivirals. researchgate.net These agents were designed to interfere with specific viral proteins essential for the replication of HCV, a positive-strand RNA virus that primarily replicates in liver cells. natap.org The HCV genome is translated into a large polyprotein, which is then processed into several individual structural and non-structural (NS) proteins. nih.govjidc.org Key non-structural proteins, including the NS3/4A protease, the NS5A replication complex protein, and the NS5B RNA-dependent RNA polymerase (RdRp), were identified as prime targets for drug development. researchgate.netnih.gov

The development of small molecule inhibitors against these targets led to highly effective combination therapies capable of curing HCV infection in a matter of weeks, a significant improvement over previous interferon-based treatments which had limited success rates and considerable side effects. researchgate.netnih.gov ABT-072 was discovered as part of a research program focused on identifying novel DAAs, specifically targeting the NS5B polymerase. acs.orgnih.gov It was developed from a lead compound, with modifications like replacing an amide linkage with a trans-olefin and a dihydrouracil (B119008) with an N-linked uracil (B121893), which improved its permeability, solubility, and potency. researchgate.netacs.orgnih.gov

Classification as a Non-Nucleoside HCV Polymerase Inhibitor

The HCV NS5B protein is the viral RNA-dependent RNA polymerase, an enzyme indispensable for replicating the viral RNA genome. natap.orgjidc.org Its structure is often described as resembling a "right hand" with palm, fingers, and thumb subdomains. nih.gov The active site, where the synthesis of RNA occurs, is located in the palm domain. nih.gov

Antiviral drugs that target the NS5B polymerase fall into two main categories: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). natap.org NIs mimic natural building blocks of RNA and, after being incorporated into the growing RNA chain, cause premature termination. In contrast, NNIs bind to allosteric sites on the polymerase, which are distinct from the active site. natap.orgnih.gov This binding induces a conformational change in the enzyme that ultimately inhibits its function. nih.gov

ABT-072 is classified as a potent non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. medchemexpress.comglpbio.com It exerts its antiviral effect by binding to an allosteric site known as the palm I site. researchgate.net This mechanism distinguishes it from nucleoside inhibitors that act as chain terminators. natap.org As an NNI, ABT-072 showed potent activity against HCV replicons, particularly genotypes 1a and 1b, which were prevalent strains of the virus. medchemexpress.comnatap.org

Table 1: In Vitro Efficacy of ABT-072 against HCV Genotypes

HCV Genotype EC50 (Effective Concentration, 50%)
Genotype 1a 1.0 nM to 5.3 nM medchemexpress.commedchemexpress.comnatap.orgresearchgate.net
Genotype 1b 0.3 nM medchemexpress.commedchemexpress.comresearchgate.net

EC50 is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

The development of NNIs like ABT-072 was a crucial part of the strategy to create interferon-free treatment regimens, often by combining drugs with different mechanisms of action to increase efficacy and overcome drug resistance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32KN3O8S B8210107 ABT-072 potassium trihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]-methylsulfonylazanide;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHIDHQVIZCEH-MPMAQEBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KN3O8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Characterization of Abt 072

In Vitro Pharmacological Investigations

Laboratory-based studies were crucial in defining the antiviral profile of ABT-072, specifically its strength against HCV replication systems, its effectiveness across different viral genotypes, and its behavior in the presence of biological components like human plasma.

ABT-072 demonstrated potent activity against HCV replicons, which are self-replicating HCV RNA molecules used in cell culture to measure the effectiveness of antiviral compounds. natap.orgnih.gov In these systems, the compound showed nanomolar potency against both genotype 1a and 1b HCV replicons. medchemexpress.com The development of ABT-072 involved chemical modifications to a prior lead compound, where the substitution of a dihydrouracil (B119008) group with an N-linked uracil (B121893) resulted in enhanced potency in the genotype 1 replicon assay. patsnap.comnih.gov

The specific 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, highlight its strong antiviral effect at the cellular level.

Table 1: Potency of ABT-072 against HCV Genotype 1 Replicons

HCV Genotype EC50 Value (nM)
Genotype 1a (GT1a) 1.0
Genotype 1b (GT1b) 0.3

Data sourced from MedChemExpress technical documents. medchemexpress.com

Further investigation into the compound's activity spectrum revealed that ABT-072 is a genotype-1-selective HCV polymerase inhibitor. natap.org Its potent activity was specifically noted against genotypes 1a and 1b, which were prevalent strains of the hepatitis C virus. natap.orgnih.gov The significantly low EC50 values for these two genotypes confirm its targeted efficacy. medchemexpress.com

To better simulate physiological conditions, the potency of ABT-072 was evaluated in the presence of 40% human plasma. natap.org Such assessments are important because plasma proteins can sometimes bind to drugs, reducing their effective concentration and antiviral activity. In these experiments, ABT-072 maintained robust potency. Notably, its potency was found to be 5 to 9 times greater than that of ABT-333, another non-nucleoside inhibitor, under the same conditions. natap.org

A critical aspect of antiviral drug development is ensuring that the compound selectively targets the viral polymerase without significantly affecting human enzymes. The selectivity of ABT-072 was assessed against a panel of human DNA polymerases. natap.org The unique structural and enzymatic properties of the HCV RNA polymerase, which uses an RNA template to synthesize RNA and can initiate this process without a primer, provide a basis for distinguishing it from human DNA-dependent polymerases. natap.org The inhibition of human DNA polymerases by ABT-072 was specifically determined by Replizyme Ltd, confirming the compound's selective profile. natap.org

Preclinical Pharmacokinetic and ADME Studies (Non-Human)

Early absorption, distribution, metabolism, and excretion (ADME) studies are fundamental to predicting a drug's behavior in a biological system. proventainternational.comcriver.com For ABT-072, initial in vitro assessments focused on its absorption and permeability characteristics.

The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption of potential drug candidates. nih.govspringernature.com Caco-2 cells, when grown in a monolayer, form tight junctions and mimic the epithelial barrier of the human intestine. nih.govyoutube.com

In this assay, ABT-072 was found to be a highly permeable compound. natap.org This favorable permeability characteristic was an improvement over earlier lead compounds, achieved by replacing an amide linkage with a trans-olefin in the chemical structure of ABT-072, which enhanced both permeability and solubility. patsnap.comnih.gov

Table 2: Summary of Preclinical In Vitro Characteristics of ABT-072

Parameter Finding
Mechanism of Action Non-nucleoside HCV NS5B polymerase inhibitor
Potency (EC50) 1.0 nM (GT1a), 0.3 nM (GT1b)
Genotypic Selectivity Selective for Genotype 1
Effect of Human Plasma Potent activity maintained (5-9x > ABT-333)
Enzyme Selectivity Selective against human DNA polymerases
Permeability (Caco-2) High permeability

Distribution Profile

Studies on the distribution of ABT-072 in preclinical models have indicated a preferential accumulation in liver tissue across all species tested. natap.org Following oral administration, significant levels of the compound were measured in the liver, which is the primary site of replication for the Hepatitis C virus (HCV). natap.org This targeted distribution to the liver is a key characteristic of the compound's profile. natap.org The assessment of liver drug levels at 12 hours post-oral dosing confirmed the compound's presence at the intended site of action. natap.org

Metabolic Stability in In Vitro Systems

The metabolic stability of ABT-072 was evaluated using in vitro systems, including human liver microsomes and hepatocytes. natap.org These assays are standard in preclinical development to predict how a drug will be metabolized in the body. springernature.commercell.com Hepatocytes, in particular, are considered a robust model as they contain a full complement of Phase I and Phase II metabolic enzymes. researchgate.netthermofisher.com Investigations revealed that ABT-072 is metabolized by multiple isoforms of the cytochrome P450 (CYP) enzyme system. natap.org This involvement of several CYP enzymes in its metabolism suggests that the clearance of the drug is not reliant on a single metabolic pathway. natap.org

Table 1: In Vitro Systems for Metabolic Stability Assessment

In Vitro SystemRelevance in Preclinical Studies
Human Liver Microsomes Primarily assesses metabolism by Phase I cytochrome P450 enzymes. mercell.combioivt.com
Human Hepatocytes Provides a comprehensive assessment of overall cellular metabolism, including Phase I and Phase II enzyme activities. natap.orgthermofisher.combioivt.com

Cytochrome P450 Enzyme Inhibition Profile and Drug-Drug Interaction Potential

The potential for ABT-072 to cause drug-drug interactions (DDIs) was assessed by examining its inhibitory effects on major cytochrome P450 enzymes. natap.org Results from these in vitro studies characterized ABT-072 as a weak-to-moderate inhibitor of CYP2C9, CYP2C19, and CYP2D6. natap.org Importantly, no significant inhibition was observed for the CYP1A2 or CYP3A4/5 isoforms. natap.org Given that ABT-072 is metabolized by multiple CYP isoforms and is not a potent inhibitor of any single major enzyme, the potential for clinically significant drug-drug interactions is considered to be low. natap.org

Table 2: ABT-072 Cytochrome P450 Inhibition Profile

CYP IsoformInhibition Potential
CYP1A2 No significant inhibition natap.org
CYP2C9 Weak-to-moderate inhibition natap.org
CYP2C19 Weak-to-moderate inhibition natap.org
CYP2D6 Weak-to-moderate inhibition natap.org
CYP3A4/5 No significant inhibition natap.org

Pharmacokinetic Assessment in Preclinical Animal Models

The pharmacokinetic properties of ABT-072 were evaluated in several preclinical animal models, including rats, dogs, and monkeys. natap.org These studies, conducted after both intravenous and oral administration, demonstrated excellent pharmacokinetic profiles in rats and dogs. natap.org The data from these animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound and for predicting its pharmacokinetic behavior in humans. nih.govmdpi.com

In Vitro/In Vivo Dissolution-Partition Dynamics and Supersaturation Phenomena

ABT-072 is an acidic compound with very low inherent aqueous solubility. nih.govresearchgate.net To overcome this challenge and understand its absorption characteristics, specialized in vitro tests were employed. A biphasic dissolution-partition system was used to simulate the gastrointestinal tract environment and characterize various prototype formulations of ABT-072. nih.govresearchgate.net This system sequentially uses aqueous media at pH 2 and pH 6.5 to mimic the transit from the stomach to the intestine. nih.gov

The in vitro results showed a complex interplay between three competing kinetic processes: dissolution, precipitation, and partitioning into an organic phase (octanol), which simulates absorption. nih.govresearchgate.net A key finding was the importance of sustaining a supersaturated state of ABT-072 to enhance its absorption. nih.govresearchgate.net The use of polymeric precipitation inhibitors in formulations was shown to be significant in maintaining this supersaturated state. nih.gov

A direct relationship was established between the in vitro and in vivo performance of different ABT-072 formulations. The amount of the drug that partitioned into the octanol (B41247) phase in the in vitro test was directly correlated with the in vivo drug exposure observed in both dogs and humans. nih.govresearchgate.net This in vitro-in vivo relationship (IVIVR) highlights that the extent and duration of supersaturation are critical factors influencing the oral bioavailability of ABT-072. nih.govresearchgate.net

Mechanism of Action at the Molecular and Cellular Level

Target Identification and Binding Site Analysis

Characterization of HCV NS5B RNA-Dependent RNA Polymerase as the Primary Target

ABT-072 is a non-nucleoside inhibitor that selectively targets the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B). nih.govnih.govresearchgate.net This enzyme functions as an RNA-dependent RNA polymerase (RdRp), which is essential for replicating the virus's RNA genome. nih.govpatsnap.com The NS5B polymerase is a prime target for antiviral drug development because it is crucial for viral replication and is absent in mammalian cells, which minimizes the potential for off-target effects on host cellular processes. nih.gov ABT-072 demonstrates potent activity against HCV genotype 1, with specific efficacy noted against both subtypes 1a and 1b. nih.gov

In Vitro Efficacy of ABT-072 Against HCV Genotypes
HCV GenotypeEC50 (nM)Reference
Genotype 1a1.0 nih.gov
Genotype 1b0.3 researchgate.netnih.gov

Allosteric Binding to the Palm I Site of NS5B

Unlike nucleoside inhibitors that bind to the enzyme's active site, ABT-072 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase. patsnap.com Specifically, it targets a distinct pocket within the palm domain of the enzyme, known as the Palm I site. nih.govpatsnap.com This binding is non-competitive with respect to the natural nucleotide substrates. patsnap.com By binding to the Palm I site, ABT-072 induces a conformational change in the enzyme, which interferes with its function and ultimately inhibits viral RNA synthesis. nih.govpatsnap.com Other inhibitors that bind to this site include dasabuvir (B606944) (ABT-333) and setrobuvir (B610801) (RG7790). nih.gov

Elucidation of Viral Replication Modulation

Inhibition of Viral RNA Synthesis Initiation

The binding of ABT-072 to the Palm I allosteric site effectively blocks the initiation phase of viral RNA synthesis. nih.gov The NS5B polymerase must undergo specific conformational changes to begin the de novo initiation of RNA transcription, a process where the first few nucleotides are joined together without a primer. nih.govpatsnap.com Palm I inhibitors like ABT-072 prevent these necessary structural rearrangements. nih.govpatsnap.com By locking the enzyme in an inactive conformation, ABT-072 effectively prevents the polymerase from initiating the replication of the viral genome. patsnap.com

Mechanistic Differentiation from Nucleos(t)ide Inhibitors

The mechanism of ABT-072 is fundamentally different from that of nucleos(t)ide inhibitors (NIs). NIs are analogues of natural nucleosides or nucleotides that compete for the active site of the NS5B polymerase. patsnap.com Once incorporated by the polymerase into the growing viral RNA strand, they act as chain terminators, preventing further elongation of the RNA. patsnap.com

In contrast, ABT-072, as a non-nucleoside inhibitor, does not compete with nucleotide substrates and is not incorporated into the viral RNA. patsnap.com Its inhibitory action is achieved by binding to the allosteric Palm I site, which indirectly inactivates the enzyme by preventing the conformational changes required for polymerase activity, particularly at the initiation step. nih.govpatsnap.com

Comparison of Inhibitor Mechanisms
FeatureABT-072 (NNI)Nucleos(t)ide Inhibitors (NIs)
Binding SiteAllosteric Site (Palm I) nih.govpatsnap.comEnzyme Active Site patsnap.com
Mode of ActionInduces conformational change, blocks initiation nih.govpatsnap.comIncorporated into RNA, causes chain termination patsnap.com
CompetitionNon-competitive with nucleotide substrates patsnap.comCompetitive with nucleotide substrates

Impact on Cellular Signaling Pathways (if applicable beyond direct antiviral action)

The primary and well-documented mechanism of action for ABT-072 is the direct inhibition of the viral HCV NS5B polymerase. Based on available research, there are no significant reports detailing that ABT-072 directly modulates host cellular signaling pathways as part of its therapeutic effect or as a secondary mechanism. Its high specificity for the viral enzyme ensures that its activity is focused on inhibiting viral replication with minimal interaction with host cell machinery.

Structure Activity Relationship Sar and Analog Development

Rational Design and Optimization Strategies

The design of ABT-072 was an iterative process of chemical modification guided by the biological and physical properties of successive analogs. Researchers aimed to improve upon an initial lead inhibitor to achieve a compound with suitable characteristics for clinical development.

ABT-072 was developed from a medicinal chemistry program aimed at improving upon an earlier lead compound, identified as inhibitor 1. researchgate.netacs.org A key precursor in this lineage was a dihydrouracil (B119008) analog, compound 68, which demonstrated promising initial activity against HCV genotype 1 replicons. researchgate.net This compound served as a scaffold for further optimization, with a focus on addressing liabilities in its physicochemical and pharmacokinetic properties. researchgate.netacs.org

Two critical structural modifications transformed the initial lead compound into the highly potent ABT-072.

First, the central amide linkage in inhibitor 1 was replaced with a trans-olefin (a stilbene-like structure). researchgate.netacs.org This change was designed to improve compound permeability and solubility by removing a hydrogen bond donor. The resulting stilbene (B7821643) analog, compound 69, showed significantly improved pharmacokinetic properties in preclinical evaluations. researchgate.net

Second, the dihydrouracil moiety of the precursor was replaced with an N-linked uracil (B121893). This modification resulted in a substantial increase in potency in the genotype 1 replicon assay. researchgate.netacs.orgnih.gov The combination of these strategic changes led to the discovery of the uracil analog 70, which was identified as ABT-072. researchgate.net This final compound not only possessed superior potency but also exhibited lower plasma clearance and higher oral bioavailability compared to its predecessors. researchgate.net

The progression from the precursor to the final compound highlights the successful application of structure-based drug design, where specific molecular changes led to predictable improvements in both biological activity and drug-like properties. Another structural analog, ABT-333, differs from ABT-072 by a minor substituent change that alters the planarity of a naphthyl group. researchgate.netresearchgate.net

Table 1: Evolution of Potency in ABT-072 Analogs

CompoundKey Structural FeaturesGenotype 1a (EC₅₀)Genotype 1b (EC₅₀)Genotype 1b (IC₅₀)
Analog 68 Dihydrouracil precursor51 nM19 nMNot Reported
Analog 69 trans-Olefin linkerNot ReportedNot Reported0.7 nM
ABT-072 trans-Olefin, N-linked uracil1.1 nM0.3 nMNot Reported

Data sourced from ResearchGate. researchgate.net

The primary drivers of increased antiviral efficacy during the development of ABT-072 were the substitutions at the linker and the pyrimidine (B1678525) ring. The introduction of the trans-olefin linker served to rigidify the molecule in a bioactive conformation while improving its physicochemical properties. researchgate.net The switch from dihydrouracil to uracil was a key potency-enhancing modification, suggesting a more favorable interaction with the NS5B polymerase enzyme's binding site. researchgate.netacs.org While the core program explored various substituents, the combination of the stilbene core and the N-linked uracil proved to be the most effective for achieving the desired high level of antiviral activity against HCV genotypes 1a and 1b. researchgate.netmedchemexpress.com

Synthesis and Characterization of ABT-072 Analogs

The development of ABT-072 and its precursors required multi-step synthetic chemical processes. The creation of the trans-olefin linker in place of the amide bond was a key synthetic challenge addressed during the optimization campaign. researchgate.netacs.org Following synthesis, each new analog was characterized to confirm its chemical structure and purity using standard analytical techniques. The biological characterization involved a series of in vitro assays, including HCV replicon assays, to determine the potency of the compounds against viral replication. researchgate.net Further preclinical studies were conducted to evaluate the pharmacokinetic properties of promising analogs, leading to the selection of ABT-072 for more advanced development. researchgate.netacs.org

Advanced Preclinical Research Methodologies and Models

In Vivo Preclinical Animal Models for Pharmacokinetic Assessment

The pharmacokinetic properties of ABT-072 were extensively evaluated in multiple preclinical species, including rats, dogs, and monkeys, to assess its systemic exposure and tissue distribution. researchgate.net These studies are fundamental in predicting the behavior of a drug candidate in humans.

In these animal models, the plasma pharmacokinetics of ABT-072 were determined following both intravenous and oral administration. researchgate.net The data from these studies revealed that ABT-072 possesses an excellent pharmacokinetic profile in both rats and dogs. researchgate.net A key finding from these preclinical investigations was the preferential distribution of ABT-072 into liver tissue across all species tested. researchgate.net This is a particularly desirable characteristic for an anti-HCV agent, as the liver is the primary site of viral replication. researchgate.net The ability to achieve high concentrations at the target organ can contribute to enhanced antiviral efficacy.

The selection of rodent and non-human primate models is standard practice in preclinical drug development, as these species can provide valuable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these studies on ABT-072 are not publicly detailed, the qualitative descriptions from preclinical reports highlight its favorable pharmacokinetic characteristics, which supported its advancement into clinical evaluation. nih.gov

Below is an illustrative table summarizing the types of pharmacokinetic parameters typically evaluated in such preclinical studies.

ParameterDescriptionRelevance in Preclinical Models
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the rate and extent of drug absorption.
Tmax Time at which the Cmax is observed.Provides information on the speed of drug absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines how much of the orally administered drug is available to have an effect.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides an indication of the extent of drug distribution into tissues.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Determines the dosing interval.

Computational and Structural Biology Approaches

Computational and structural biology methods were instrumental in the discovery and optimization of ABT-072 as a potent inhibitor of the HCV NS5B polymerase. These approaches provide a molecular-level understanding of drug-target interactions, guiding the design of more effective therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For ABT-072, docking studies would have been crucial to understand its interaction with the HCV NS5B polymerase. ABT-072 is a non-nucleoside inhibitor that binds to an allosteric site on the polymerase known as the Palm I site. otavachemicals.comresearchgate.net

Binding mode analysis, often performed in conjunction with molecular docking, elucidates the specific interactions between the inhibitor and the amino acid residues of the binding pocket. For inhibitors of the NS5B Palm I site, these interactions typically involve a combination of hydrogen bonds and hydrophobic contacts. researchgate.net These analyses help to explain the high binding affinity and specificity of the inhibitor for its target. Molecular simulations have been used to compare the conformational preferences and intermolecular interactions of ABT-072 with its structural analog, ABT-333. researchgate.net These studies revealed that a minor structural change significantly impacts their conformational preferences. researchgate.net For instance, ABT-072, with its more flexible trans-olefin substituent, exhibits more stable olefin-phenyl torsions but more strained sulfonamide torsions in predicted crystal structures. researchgate.net This suggests a role for the sulfonamide group in forming intermolecular hydrogen bonds that stabilize the crystal interactions. researchgate.net

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. The availability of high-resolution crystal structures of the HCV NS5B polymerase has been a cornerstone in the development of potent and specific inhibitors like ABT-072. nih.gov

The principles of SBDD involve an iterative process of designing, synthesizing, and testing compounds based on their fit and interaction with the target's binding site. In the case of ABT-072, its development was part of a medicinal chemistry effort to improve upon an initial lead compound. otavachemicals.com The replacement of an amide linkage in the lead compound with a trans-olefin in ABT-072 was a strategic modification guided by SBDD principles. otavachemicals.com This change aimed to improve physicochemical properties such as permeability and solubility, which in turn led to better pharmacokinetic properties in preclinical species. otavachemicals.com Furthermore, the substitution of a dihydrouracil (B119008) group with an N-linked uracil (B121893) resulted in enhanced potency in the HCV replicon assay. otavachemicals.com These targeted modifications exemplify the power of SBDD in optimizing lead compounds into clinical candidates.

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a well-defined target like the HCV NS5B polymerase with multiple known allosteric sites, virtual screening is a powerful tool for identifying novel inhibitor scaffolds. nih.govplos.org

While the specific virtual screening campaigns that led to ABT-072 are not detailed in the public domain, the general methodologies are well-established. These often involve a hierarchical approach, starting with the filtering of large compound databases based on physicochemical properties to ensure drug-likeness. nih.gov This is followed by docking-based screening, where the remaining compounds are computationally docked into the target binding site (in this case, the Palm I site of NS5B). plos.org The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for experimental testing. Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for binding, are also commonly used in virtual screening to identify molecules with the desired interaction patterns. nih.gov

The HCV RNA-dependent RNA polymerase (RdRp), or NS5B, is a dynamic enzyme that undergoes significant conformational changes during its function. Understanding these dynamics and how inhibitors like ABT-072 modulate them is crucial for comprehending their mechanism of inhibition. Non-nucleoside inhibitors that bind to allosteric sites, such as the Palm I site, are known to interfere with the conformational changes required for the initiation and elongation phases of RNA synthesis. nih.gov

In Vitro-In Vivo Correlation (IVIVC) Methodologies in Preclinical Development

The preclinical development of ABT-072, an acidic compound with extremely low intrinsic aqueous solubility, necessitated the use of specialized methodologies to predict its in vivo performance from in vitro data. nih.gov A significant challenge in the development of poorly soluble drugs is establishing a reliable in vitro-in vivo correlation (IVIVC), which can guide formulation development and reduce the need for extensive animal and human studies. For ABT-072, a specialized dissolution system was employed to simulate the gastrointestinal environment and predict bioavailability. nih.govresearchgate.net

A key methodology utilized was an in vitro dissolution-partition system, also referred to as a biphasic test method. nih.gov This system was specifically designed to characterize and differentiate various prototype formulations of ABT-072. nih.govresearchgate.net The method uniquely simulates the transit of the drug through the gastrointestinal tract by sequentially using two different aqueous dissolution media. nih.gov The initial phase uses a pH 2 medium, followed by a pH 6.5 medium, mimicking the environmental changes from the stomach to the intestine. nih.gov

The in vitro profiles generated for different ABT-072 formulations revealed a complex interplay between three competing kinetic processes: dissolution, precipitation, and partition. nih.govresearchgate.net A crucial component of this biphasic system was the inclusion of an organic phase (octanol), which allowed for the assessment of the drug's partitioning, simulating its absorption into the bloodstream. nih.gov

Detailed research findings demonstrated a successful and direct correlation between the in vitro results and in vivo performance. An in vitro-in vivo relationship was established between the concentration of ABT-072 that partitioned into the octanol (B41247) phase at the two-hour mark and the relative bioavailabilities observed in both preclinical dog models and human subjects. nih.govresearchgate.net This correlation underscored the significance of formulation strategies that inhibit polymeric precipitation and sustain a supersaturated state of ABT-072, as this was shown to have a direct impact on the compound's in vivo exposure. nih.govresearchgate.net

The table below summarizes the components and findings of the biphasic dissolution-partition test method used for ABT-072.

ParameterDescriptionRelevance to IVIVC
In Vitro System Biphasic Dissolution-Partition TestDesigned to differentiate formulations and predict in vivo exposure. nih.govresearchgate.net
Aqueous Phase 1 pH 2.0 dissolution mediumSimulates gastric transit. nih.gov
Aqueous Phase 2 pH 6.5 dissolution mediumSimulates intestinal transit. nih.gov
Organic Phase OctanolSimulates the absorption process by partitioning. nih.govresearchgate.net
Key Measurement ABT-072 concentration in octanol at t=2 hoursThis in vitro parameter was directly correlated with relative bioavailability in vivo. nih.govresearchgate.net
Correlation Outcome A direct relationship was found between the amount of drug partitioned into octanol and the in vivo drug exposures in dogs and humans. nih.govresearchgate.net

The successful development of this IVIVC model provided a valuable tool to guide the selection of formulations for further pharmacokinetic and clinical studies. semanticscholar.org

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of ABT-072 potassium trihydrate in preclinical studies?

To ensure reproducibility, researchers should employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>99% as per acidimetric assays) and detect impurities .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm structural integrity by analyzing proton and carbon environments, referencing crystallographic data (e.g., lattice parameters from X-ray diffraction) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, K content) against theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate composition by measuring mass loss at specific temperatures .

Q. How should researchers design initial in vitro assays to evaluate ABT-072’s inhibitory activity against HCV NS5B polymerase?

  • Enzyme Kinetics : Use recombinant NS5B polymerase (≥95% purity) in buffer systems (e.g., 50 mM Tris-HCl, pH 7.5) with ATP and RNA templates .
  • Control Groups : Include positive controls (e.g., known inhibitors like Dasabuvir) and negative controls (DMSO vehicle) to validate assay specificity .
  • Replicate Experiments : Perform triplicate measurements to account for intra-assay variability, reporting IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported IC50 values of ABT-072 across enzymatic assays?

Discrepancies may arise from:

  • Enzyme Source Variability : Commercial recombinant NS5B (e.g., from E. coli vs. mammalian systems) may exhibit conformational differences affecting inhibitor binding .
  • Buffer Conditions : Ionic strength (e.g., 100 mM KCl vs. 150 mM NaCl) and pH (7.0–7.5) alter enzyme kinetics and inhibitor solubility .
  • Statistical Analysis : Use nonlinear regression models (e.g., four-parameter logistic curve fitting) to minimize variability and report effect sizes with measurement uncertainty .

Q. How can computational modeling enhance understanding of ABT-072’s binding mechanism to NS5B polymerase?

  • Molecular Docking : Use crystal structures of NS5B (PDB: 3FQK) to predict binding poses, focusing on hydrophobic pockets and hydrogen-bond interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability under physiological conditions (e.g., 310 K, 1 atm) .
  • Experimental Validation : Cross-validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and affinity (KD) .

Q. What experimental controls are critical for in vivo pharmacokinetic studies of ABT-072?

  • Dose Escalation : Test multiple doses (e.g., 10–100 mg/kg) in animal models (e.g., HCV-infected chimeric mice) to establish dose-response relationships .
  • Tissue Distribution Analysis : Use LC-MS/MS to quantify drug concentrations in liver, plasma, and kidneys at timed intervals (0–72 hours post-dose) .
  • Negative Controls : Include vehicle-only groups to distinguish drug effects from background variability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in ABT-072 synthesis for reproducibility?

  • Quality Control Protocols : Mandate ≥98% purity (via HPLC) and consistent hydrate composition (TGA) for each batch .
  • Detailed Documentation : Publish synthetic procedures (e.g., reaction time, temperature, purification steps) in supplementary materials to enable replication .

Q. What methodologies ensure robust detection of ABT-072 metabolites in hepatic microsomal assays?

  • High-Resolution Mass Spectrometry (HRMS) : Identify metabolites with <5 ppm mass accuracy, using collision-induced dissociation (CID) for structural elucidation .
  • Enzyme Inhibition Controls : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.